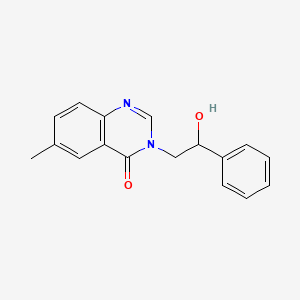
3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as MEK inhibitor, which is an inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that regulates various cellular processes, including cell growth, differentiation, and survival.
作用机制
The mechanism of action of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one involves the inhibition of the MAPK pathway. The compound inhibits the activity of the enzyme MEK, which is a key component of the MAPK pathway. The inhibition of MEK leads to the inhibition of downstream signaling pathways that are involved in cell growth, differentiation, and survival. This results in the induction of cell death in cancer cells and the suppression of inflammation in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one have been extensively studied in vitro and in vivo. In cancer cells, the compound has been shown to induce cell death through the inhibition of the MAPK pathway. In immune cells, the compound has been shown to suppress inflammation through the inhibition of cytokine production. In animal models, the compound has been shown to exhibit potent anti-tumor activity and anti-inflammatory activity.
实验室实验的优点和局限性
One of the major advantages of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one is its potent inhibitory activity against the MAPK pathway, which makes it a promising drug candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using suitable solvents and optimizing the concentration of the compound for each experiment.
未来方向
There are many future directions for the research on 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one. One of the most promising directions is the development of new drug candidates based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the biochemical and physiological effects of the compound can be further studied in different cell types and animal models to better understand its potential applications in various fields of scientific research.
合成方法
The synthesis of 3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one can be achieved through various methods. One of the most common methods is the condensation reaction between 2-phenylethanol and 6-methyl-2-aminobenzamide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by recrystallization from a suitable solvent such as ethanol or methanol.
科学研究应用
3-(2-Hydroxy-2-phenylethyl)-6-methylquinazolin-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent inhibitory activity against the MAPK pathway, which is involved in the regulation of various cellular processes that are dysregulated in these diseases.
属性
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-6-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-8-15-14(9-12)17(21)19(11-18-15)10-16(20)13-5-3-2-4-6-13/h2-9,11,16,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRAYXOXEWQSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
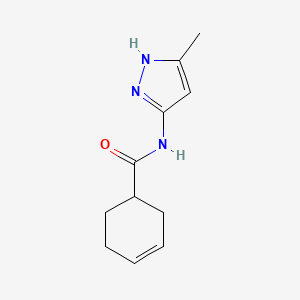
![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
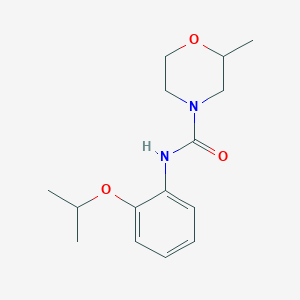
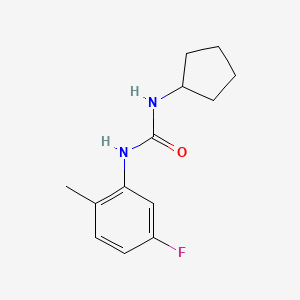
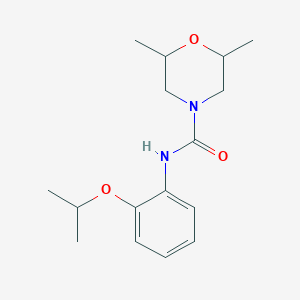
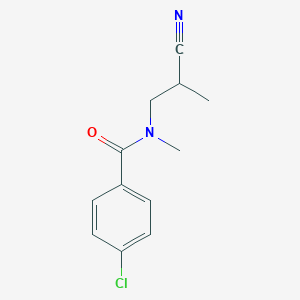
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)